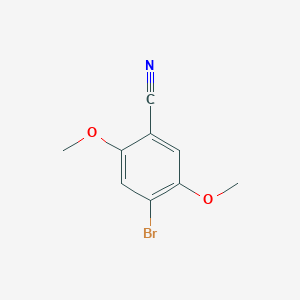
2,6-bis(5-bromopyridin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(5-bromopyridin-2-yl)pyridine is a heterocyclic compound that features a pyridine core substituted with bromopyridine groups at the 2 and 6 positions. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. Its unique structure allows for versatile applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-bis(5-bromopyridin-2-yl)pyridine typically involves the coupling of 5-bromopyridine derivatives with a pyridine core. One common method is the Suzuki coupling reaction, which involves the reaction of 5-bromopyridine with 2,6-dibromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
化学反应分析
Types of Reactions: 2,6-Bis(5-bromopyridin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Coordination Reactions: It forms coordination complexes with metal ions, which are useful in catalysis and materials science.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Coupling Reactions: Reagents such as palladium catalysts and bases like potassium carbonate are used.
Coordination Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride are used to form coordination complexes.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Coupling Reactions: Products include larger heterocyclic compounds.
Coordination Reactions:
科学研究应用
2,6-Bis(5-bromopyridin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Its metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing metal-based drugs.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用机制
The mechanism by which 2,6-bis(5-bromopyridin-2-yl)pyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, enhancing its reactivity and catalytic activity. The compound’s structure allows it to form stable, yet reactive, complexes that can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.
相似化合物的比较
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound also acts as a versatile ligand in coordination chemistry but features triazole groups instead of bromopyridine groups.
2,6-Bis(benzimidazol-2-yl)pyridine: Another similar compound that forms stable metal complexes, often used in catalysis and materials science.
Uniqueness: 2,6-Bis(5-bromopyridin-2-yl)pyridine is unique due to the presence of bromine atoms, which can be further functionalized through substitution reactions. This provides additional versatility in modifying the compound for specific applications. Its ability to form stable yet reactive metal complexes makes it particularly valuable in catalysis and materials science.
属性
分子式 |
C15H9Br2N3 |
|---|---|
分子量 |
391.06 g/mol |
IUPAC 名称 |
2,6-bis(5-bromopyridin-2-yl)pyridine |
InChI |
InChI=1S/C15H9Br2N3/c16-10-4-6-12(18-8-10)14-2-1-3-15(20-14)13-7-5-11(17)9-19-13/h1-9H |
InChI 键 |
OEUXIMQOMAMKQY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)C2=NC=C(C=C2)Br)C3=NC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)




![Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-](/img/structure/B12065094.png)




![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)
